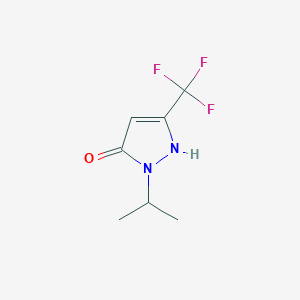
1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a hydroxyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or ethanol. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents such as lithium diisopropylamide (LDA) or sodium hydride (NaH).
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and bases like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s effects are mediated through its binding to enzymes, receptors, and other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different solubility and reactivity.
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-boronic acid: Contains a boronic acid group, which can participate in unique reactions such as Suzuki coupling.
Properties
Molecular Formula |
C7H9F3N2O |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
2-propan-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H9F3N2O/c1-4(2)12-6(13)3-5(11-12)7(8,9)10/h3-4,11H,1-2H3 |
InChI Key |
HHHOOBZJZHNCLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=C(N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


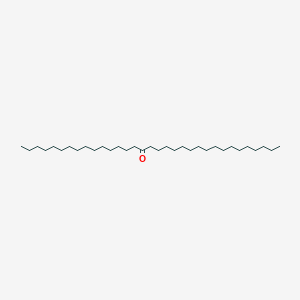
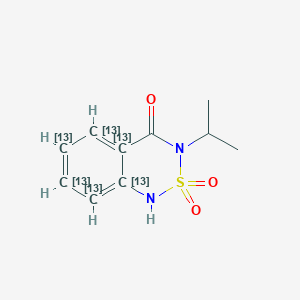
![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
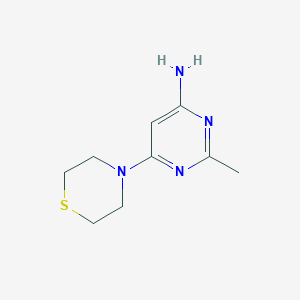
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
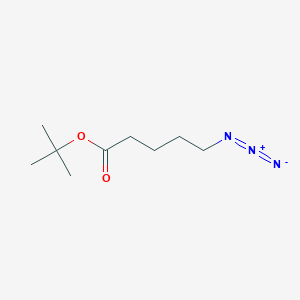

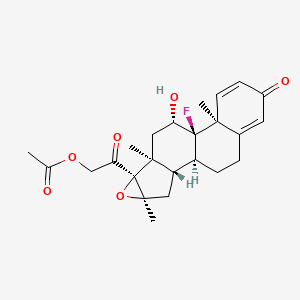
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
